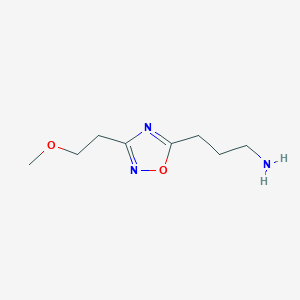

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-12-6-4-7-10-8(13-11-7)3-2-5-9/h2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAVGGQHDQPQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C11H19N3O6S

- Molecular Weight : 321.35 g/mol

- CAS Number : 1820705-96-1

The structure features a 1,2,4-oxadiazole ring, which is known for its biological activity, particularly in neuropharmacological contexts.

Neuropharmacology

One of the primary applications of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is its potential role in neuropharmacology. Research indicates that compounds containing oxadiazole moieties can enhance neuronal repair and promote neurite outgrowth. This property makes them candidates for treating neurodegenerative diseases and injuries .

Case Study : A study on neurotropic agents demonstrated that derivatives similar to 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine promoted axonal regrowth in neuronal cultures. The findings suggested that such compounds could be beneficial in managing conditions like polyneuropathy .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Research into related oxadiazole derivatives has shown efficacy in seizure models, indicating that modifications at specific sites can enhance anticonvulsant activity.

Case Study : A comparative analysis of various oxadiazole derivatives revealed that small substituents at specific positions significantly improved anticonvulsant effects in animal models. This suggests that similar modifications to 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine could yield compounds with enhanced therapeutic profiles against epilepsy .

Anticancer Potential

Research indicates that oxadiazole derivatives may exhibit anticancer properties by interfering with cellular processes involved in tumor growth and proliferation. Compounds with similar scaffolds have been studied for their cytotoxic effects on cancer cells.

Case Study : A review of Mannich bases highlighted their potential as anticancer agents. The structural similarity to 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine suggests it may also possess similar properties .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins and other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations :

- The methoxyethyl group in the target compound balances moderate hydrophilicity and lipophilicity.

- Thiophene and pyrazine substituents () introduce aromaticity and hydrogen-bonding capacity .

- Metabolic Stability : Methylthio groups () may resist oxidative metabolism better than methoxy groups, which are prone to demethylation .

Biological Activity

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

- CAS Number : 1250957-48-2

- Molecular Formula : C8H15N3O2

- Molecular Weight : 185.2236 g/mol

Antimicrobial Activity

Studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

- In vitro assays demonstrated that 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of oxadiazole derivatives:

- A study reported that derivatives similar to 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine exhibited cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values for these compounds were recorded at approximately 226 µg/mL and 242.52 µg/mL respectively . This suggests a promising avenue for further investigation into its use in cancer therapy.

The biological activity of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is believed to involve:

- Enzyme Interaction : The oxadiazole moiety may interact with specific enzymes and receptors in microbial and cancerous cells, altering their activity.

- Cellular Pathway Modulation : It can potentially affect signaling pathways crucial for cell proliferation and survival, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 3-(4-(2-Methoxyethyl)phenoxy)propan-1-amine | Antimicrobial | MIC = 50 µg/mL |

| N-(2-Methoxyethyl)propylamine | Anticancer | IC50 = 200 µg/mL |

| 3-(methylthio)propan-1-amines | Antibacterial | MIC = 62.5 µg/mL |

Case Studies

Several studies have focused on the efficacy of oxadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited notable antibacterial activity against E. coli and Staphylococcus aureus, with MIC values indicating strong potential for therapeutic applications .

- Cytotoxicity in Cancer Models : In a comparative study of various oxadiazole derivatives, those structurally related to 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amines were shown to have significant cytotoxic effects on multiple cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine?

The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives under controlled conditions. For example:

- Step 1 : React 2-methoxyethyl-substituted amidoxime with a propionyl chloride derivative in a polar solvent (e.g., DMSO) at 80–100°C for 6–12 hours.

- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Deprotect the amine group using acidic or reductive conditions (e.g., HCl in dioxane or Pd/C hydrogenation). Yield optimization requires precise control of stoichiometry and reaction time .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2CH2OCH3) and oxadiazole ring protons (δ ~8.5–9.0 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C9H17N3O2: 211.13 g/mol).

- IR Spectroscopy : Identify oxadiazole C=N stretching (~1600 cm⁻¹) and amine N-H bending (~3300 cm⁻¹) .

Q. What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a desiccator at 2–8°C, away from oxidizers. Toxicity data for analogous oxadiazoles suggest potential irritant properties; always consult SDS for hazard-specific guidelines .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s pharmacokinetic properties?

- Lipophilicity : The methoxyethyl group increases logP compared to unsubstituted analogs, enhancing membrane permeability (predicted logP = 1.2 vs. 0.5 for parent oxadiazole).

- Metabolic Stability : Ether linkages resist hydrolysis better than esters, potentially prolonging half-life in vivo.

- SAR Studies : Analogous compounds with bulkier substituents (e.g., isopropyl) show reduced solubility but improved target binding .

Q. How can computational modeling predict target interactions?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). The oxadiazole ring may form π-π interactions with catalytic residues.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

- ADMET Predictions : Tools like SwissADME estimate bioavailability (%F = ~65) and blood-brain barrier penetration (low) .

Q. How to address contradictions in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).

- Purity Verification : Use HPLC-MS to confirm >95% purity; impurities (e.g., unreacted amidoximes) may skew results.

- Structural Confirmation : Re-examine crystallography or 2D-NMR data to rule out tautomeric or stereochemical discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.